molecular formula C8H7F5N2OS B14072930 1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine

1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14072930
M. Wt: 274.21 g/mol
InChI Key: XGMYNWRIIRQEHY-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine is a chemical compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

The synthesis of 1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable tool in various chemical and biological processes .

Comparison with Similar Compounds

1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H7F5N2OS

Molecular Weight

274.21 g/mol

IUPAC Name

[2-(difluoromethoxy)-6-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H7F5N2OS/c9-7(10)16-4-2-1-3-5(6(4)15-14)17-8(11,12)13/h1-3,7,15H,14H2

InChI Key

XGMYNWRIIRQEHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)NN)OC(F)F

Origin of Product

United States

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